molecular formula C10H8ClN B1583817 2-Chloro-6-methylquinoline CAS No. 4295-11-8

2-Chloro-6-methylquinoline

Cat. No. B1583817
CAS RN: 4295-11-8
M. Wt: 177.63 g/mol
InChI Key: FHHZTIXPIXHMLC-UHFFFAOYSA-N
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Description

2-Chloro-6-methylquinoline is a chemical compound with the empirical formula C10H8ClN . It is a nitrogen-containing bicyclic compound .


Synthesis Analysis

The synthesis of 2-Chloro-6-methylquinoline involves various protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .


Molecular Structure Analysis

The molecular structure of 2-Chloro-6-methylquinoline consists of a benzene ring fused with a pyridine moiety . The molecular weight is 177.63 .


Chemical Reactions Analysis

Quinoline derivatives, including 2-Chloro-6-methylquinoline, have been synthesized and functionalized for biological and pharmaceutical activities . Various synthesis protocols have been reported for the construction of this scaffold .


Physical And Chemical Properties Analysis

2-Chloro-6-methylquinoline is a solid substance . Its melting point is between 94-98 °C .

Scientific Research Applications

Pharmacology

2-Chloro-6-methylquinoline has been utilized in pharmacology for the synthesis of various compounds with potential therapeutic effects. It serves as a key scaffold in the development of molecules with antimicrobial , antimalarial , and antidepressant activities . Its derivatives are being explored for their efficacy against a range of pathogens, offering a promising avenue for new drug discovery.

Industrial Chemistry

In industrial chemistry, this compound finds applications in the synthesis of materials that require specific organic compounds as intermediates . Its role in the development of new dyes and pigments is significant due to its stable heterocyclic structure, which can impart desirable properties to the end products.

Synthetic Organic Chemistry

2-Chloro-6-methylquinoline is a versatile agent in synthetic organic chemistry, where it is used to construct complex molecules . Its reactivity allows for various substitutions and modifications, enabling the creation of a diverse array of compounds with potential applications in different chemical industries.

Drug Discovery

This compound is pivotal in drug discovery, particularly in the synthesis of novel drugs with improved pharmacokinetic and pharmacodynamic properties . Its structural motif is common in many bioactive compounds, making it a valuable starting point for the synthesis of new medicinal agents.

Medicinal Chemistry

In medicinal chemistry, 2-Chloro-6-methylquinoline is important for creating compounds with a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antituberculosis . Its derivatives are being studied for their potential as therapeutic agents against various diseases.

Biological Activities

The biological activity spectrum of 2-Chloro-6-methylquinoline derivatives is broad, encompassing antifungal, hypotensive, and antidepressant effects . These activities make it a compound of interest in the development of treatments for diverse biological targets.

Pharmaceutical Activities

In the pharmaceutical industry, 2-Chloro-6-methylquinoline derivatives are explored for their therapeutic potential, particularly as antimicrobial and antimalarial agents . The compound’s ability to interact with various biological systems makes it a key player in the creation of new pharmaceuticals.

Chemical Synthesis

The compound is also used in chemical synthesis as a building block for creating complex molecules with desired properties . Its reactivity and stability facilitate the development of new synthetic methodologies, contributing to advances in chemical manufacturing processes.

Safety And Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as Acute Tox. 4 Oral - Eye Dam. 1 - Skin Irrit. 2 - STOT SE 3. The target organs are the respiratory system .

Future Directions

As a part of ongoing research programs on quinoline derivatives, there are numerous attempts to synthesize and investigate new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity . The swift development of new molecules containing this nucleus has generated many research reports in a brief span of time .

properties

IUPAC Name

2-chloro-6-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN/c1-7-2-4-9-8(6-7)3-5-10(11)12-9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHHZTIXPIXHMLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4063400
Record name 2-Chloro-6-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4063400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6-methylquinoline

CAS RN

4295-11-8
Record name Quinoline, 2-chloro-6-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004295118
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quinoline, 2-chloro-6-methyl-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Chloro-6-methylquinoline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-6-methylquinoline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the structural significance of 2-Chloro-6-methylquinoline and how is it commonly derivatized?

A1: 2-Chloro-6-methylquinoline is characterized by a quinoline ring system with a chlorine atom at the 2-position and a methyl group at the 6-position . This structure serves as a versatile building block for further derivatization. A common modification involves the aldehyde group at the 3-position, which can readily react with various nucleophiles such as hydrazines, amines, and o-phenylenediamine to yield hydrazones , amines , and methylquinolino[3,2-b][1,5]benzodiazepine (MQBD), respectively .

Q2: What are the spectroscopic characteristics of 2-Chloro-6-methylquinoline and its derivatives?

A2: 2-Chloro-6-methylquinoline and its derivatives are routinely characterized using techniques like FTIR, 1H-NMR, and 13C-NMR . These techniques provide valuable information about the compound's structure, functional groups, and purity. For example, NMR studies have been crucial in identifying conformational isomers in N’-(benzylidene)-2-(6-methyl-1H-pyrazolo[3,4-b]quinolin-1-yl)acetohydrazides derived from 2-chloro-6-methylquinoline-3-carbaldehyde .

Q3: Has 2-Chloro-6-methylquinoline and its derivatives shown potential in biological applications?

A3: Yes, research suggests that 2-Chloro-6-methylquinoline derivatives possess promising antimicrobial activities. Studies have investigated the antifungal and antibacterial properties of various 2-chloro-6-methylquinoline hydrazone derivatives . Furthermore, the antimicrobial potential of methylquinolino[3,2-b][1,5]benzodiazepine (MQBD), synthesized from 2-Chloro-6-methylquinoline-3-carbaldehyde, and its metal complexes have also been explored .

Q4: How does the structure of 2-Chloro-6-methylquinoline derivatives affect their antimicrobial activity?

A4: The structure-activity relationship (SAR) studies indicate that the presence of electron-withdrawing groups, such as 4-fluoro, 4-chloro, 4-nitro, and 2,4-dichloro substituents on the benzoyl ring of 2-chloro-6-methylquinoline hydrazones, enhances their antibacterial activity . This suggests that modifying specific substituents on the quinoline scaffold can significantly influence the biological activity of these compounds.

Q5: Beyond antimicrobial applications, what other research has been conducted on 2-Chloro-6-methylquinoline derivatives?

A5: Researchers have explored the coordination chemistry of 2-Chloro-6-methylquinoline derivatives. Specifically, the synthesis and characterization of vanadium (V), cobalt (II), and copper (II) complexes with a novel quinoline derivative ligand have been reported . This research focused on the thermal analysis of these complexes and provided insights into their stability and potential applications.

Q6: Are there crystallographic studies on 2-Chloro-6-methylquinoline and its derivatives?

A6: Yes, several crystal structures of 2-Chloro-6-methylquinoline derivatives have been elucidated, revealing key structural information. These studies have provided insights into the molecular packing, intermolecular interactions, and conformational preferences of these compounds . For example, crystallographic data on ethyl 2-chloro-6-methylquinoline-3-carboxylate revealed interactions like aromatic π–π stacking, influencing its solid-state arrangement .

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